4-Chloro-3'-nitrobenzophenone
Description
Significance of Benzophenone (B1666685) Scaffolds in Synthetic Chemistry
The benzophenone framework is a ubiquitous and versatile scaffold in the field of synthetic chemistry. derpharmachemica.com Its presence in numerous naturally occurring products with a wide array of biological activities—including antifungal, anti-HIV, antimicrobial, and antioxidant properties—has made it a subject of intense interest for researchers. derpharmachemica.comscbt.com This natural precedent has inspired the synthesis of a vast library of synthetic benzophenone derivatives. derpharmachemica.com
In medicinal chemistry, the benzophenone core is a key structural motif in various marketed drugs and serves as a foundational structure for the development of new therapeutic agents with activities such as anti-inflammatory and anticancer effects. derpharmachemica.comchembk.com Beyond pharmaceuticals, benzophenones are crucial as photoinitiators in polymer chemistry, as ingredients in perfumes, and as building blocks for advanced materials like organic light-emitting diodes (OLEDs) and specialized polymers. chembk.commdpi.comresearchgate.net The ability to modify the substitution pattern on the aryl rings allows for fine-tuning of the molecule's biological activity and physical properties. derpharmachemica.com
Role of Halogen and Nitro Substituents in Modulating Reactivity and Applications
The introduction of halogen and nitro substituents onto the benzophenone scaffold dramatically modulates the molecule's electronic properties and chemical reactivity. Halogen atoms, such as chlorine, exert a dual electronic influence. They are electron-withdrawing through the sigma bonds (inductive effect) but can donate electron density through their lone pairs via resonance. Current time information in Bangalore, IN. Typically, the inductive effect is stronger, which deactivates the aromatic ring towards electrophilic substitution. However, this deactivation is paired with an ortho-para directing effect for incoming electrophiles. Crucially, the electron-withdrawing nature of the halogen makes the carbon to which it is attached electrophilic, rendering it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for creating more complex molecules. nih.govsmolecule.com
The nitro group (–NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. smolecule.com This strong deactivation of the aromatic ring makes electrophilic substitution more difficult and directs incoming groups to the meta position. More importantly, the nitro group strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. nih.govsmolecule.com Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group (–NH₂). ganeshremedies.com This transformation is fundamental in synthetic sequences, converting an electron-withdrawing group into an electron-donating one and providing a site for further functionalization, for example, through amide bond formation.
Overview of 4-Chloro-3'-nitrobenzophenone as a Key Intermediate and Research Subject
Among the vast family of functionalized benzophenones, This compound emerges as a compound of significant interest, primarily as a key synthetic intermediate. Its structure features a chlorine atom on one phenyl ring and a nitro group on the other, specifically at the 3' position. This specific arrangement of an electron-withdrawing halogen and a strongly deactivating nitro group across the two rings creates a molecule with distinct reactivity at multiple sites.
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of chlorobenzene (B131634) with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemsrc.comrsc.org The electrophilic acylium ion, generated from the 3-nitrobenzoyl chloride and the catalyst, attacks the chlorobenzene ring to form the desired ketone.
The chemical reactivity of this compound is dictated by its three main components: the ketone carbonyl, the C-Cl bond, and the nitro group. The nitro group can be chemically reduced to form 3'-amino-4-chlorobenzophenone. This resulting aminobenzophenone is a valuable precursor for the synthesis of more complex molecules, including pharmacologically active compounds. For instance, related nitrobenzophenones are used as precursors for pharmaceuticals; the analogous compound (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone serves as an intermediate in the production of the anthelmintic drug Flubendazole. The chlorine atom, being on an electron-deficient ring system, can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of new functional groups. Current time information in Bangalore, IN.nih.gov This dual functionality makes this compound a valuable building block in multi-step synthetic research projects aimed at producing novel materials and potential drug candidates.
Compound Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound | Source |
| IUPAC Name | (4-chlorophenyl)(3-nitrophenyl)methanone | This compound | |
| CAS Number | 62810-38-2 | This compound | |
| Molecular Formula | C₁₃H₈ClNO₃ | This compound | |
| Molar Mass | 261.66 g/mol | This compound | |
| Melting Point | 117-121 °C | (4-chloro-3-nitrophenyl)(p-tolyl)methanone | |
| Boiling Point | 441.1 °C at 760 mmHg | (4-chloro-3-nitrophenyl)(p-tolyl)methanone | |
| Spectroscopic Data | Specific, verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound (CAS 62810-38-2) is not readily available in the searched literature. Data for related structures, such as (4-chlorophenyl)(1-iodoimidazo[1,5-a]pyridin-3-yl)methanone, show characteristic signals corresponding to the substituted phenyl rings. | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOJUMUCWLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354253 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-38-2 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4 Chloro 3 Nitrobenzophenone
Established Synthetic Routes
Established methods for producing 4-chloro-3-nitrobenzophenone (B1581017) are primarily centered around Friedel-Crafts acylation and the use of 4-chloro-3-nitrobenzoic acid as a starting material. google.comchemicalbook.com
Friedel-Crafts Acylation Strategies
A principal method for synthesizing 4-chloro-3-nitrobenzophenone is the Friedel-Crafts acylation. wikipedia.org This electrophilic aromatic substitution reaction allows for the formation of monoacylated products by reacting arenes with acyl chlorides or anhydrides. organic-chemistry.org
The synthesis can be achieved by the reaction of 4-chloro-3-nitrobenzoyl chloride with benzene (B151609). google.com This reaction is a classic example of Friedel-Crafts acylation where the acyl chloride acts as the acylating agent. smolecule.com The presence of the nitro group on the benzoyl chloride influences the reactivity and orientation of the substitution on the aromatic ring.
Lewis acids are crucial catalysts in Friedel-Crafts acylation reactions. saskoer.ca Aluminum chloride (AlCl₃) is a commonly used Lewis acid for this purpose. wikipedia.orggoogle.com The catalyst activates the acyl chloride, making it a more potent electrophile for the subsequent attack by the aromatic ring. saskoer.ca Stoichiometric amounts of the Lewis acid are often required because the resulting ketone product can form a stable complex with the catalyst. wikipedia.org While aluminum chloride is a traditional choice, other Lewis acids like ferric chloride and zinc chloride have also been explored, though sometimes with less success. google.comtandfonline.com The reaction is typically conducted in a suitable solvent, and an excess of the aromatic reactant can sometimes serve as both the solvent and the reactant. google.com
Table 1: Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Common Application | Reference |
|---|---|---|
| Aluminum chloride (AlCl₃) | Widely used for acylation of arenes with acyl chlorides. | wikipedia.orggoogle.com |
| Ferric chloride (FeCl₃) | Alternative Lewis acid catalyst. | google.comtandfonline.com |
| Zinc chloride (ZnCl₂) | Another alternative Lewis acid catalyst. | tandfonline.com |
Approaches from Nitrochlorobenzoic Acid Precursors
An alternative and significant pathway to 4-chloro-3-nitrobenzophenone begins with 4-chloro-3-nitrobenzoic acid. google.comchemicalbook.com This method involves a two-step process: the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation reaction.
The initial step in this synthetic route is the conversion of 4-chloro-3-nitrobenzoic acid into 4-chloro-3-nitrobenzoyl chloride. ontosight.aiprepchem.com This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride. prepchem.com The use of thionyl chloride is particularly convenient as the byproducts are gaseous, simplifying their removal. google.com The reaction can be carried out in a non-reactive solvent, and sometimes a catalytic amount of an amine substance like N,N-dimethylformamide (DMF), pyridine, or triethylamine (B128534) is added. google.comgoogle.com
A specific laboratory preparation involves treating a suspension of 4-chloro-3-nitrobenzoic acid in dichloromethane (B109758) with oxalyl chloride in the presence of DMF. prepchem.com After stirring, the resulting homogeneous solution yields 4-chloro-3-nitrobenzoyl chloride as a solid product upon evaporation of the solvent. prepchem.com
Table 2: Reagents for Acyl Chloride Formation
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Thionyl chloride (SOCl₂) | Often used due to gaseous byproducts. | google.comontosight.ai |
| Oxalyl chloride | Used with a catalyst like DMF in a solvent such as dichloromethane. | prepchem.com |
| Phosphorus pentachloride (PCl₅) | Another possible chlorinating agent. | google.comontosight.ai |
Once 4-chloro-3-nitrobenzoyl chloride is synthesized, it is then reacted with an aromatic compound, typically benzene, in a Friedel-Crafts acylation reaction to yield 4-chloro-3-nitrobenzophenone. google.com This step is catalyzed by a Lewis acid, with aluminum chloride being a standard choice. google.comgoogle.com The reaction involves adding the Lewis acid to a mixture of the acyl chloride and the aromatic substrate. google.com The process must be carefully controlled, and it results in the formation of the desired benzophenone (B1666685) derivative. google.com This two-step approach provides a reliable method for the large-scale production of 4-chloro-3-nitrobenzophenone. google.com
Alternative Synthetic Approaches for Substituted Benzophenones
While direct synthesis methods like Friedel-Crafts acylation are common, alternative pathways offer potential advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This section explores two such modern cross-coupling methodologies that have been applied to the synthesis of benzophenone analogues.
Suzuki Coupling Methodologies for Analogous Ketones
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method, has emerged as a powerful tool for the formation of carbon-carbon bonds. jk-sci.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org For the synthesis of benzophenone analogues, this can involve the coupling of an arylboronic acid with an aroyl halide or a related derivative.
The versatility of the Suzuki coupling allows for the use of a wide range of substrates, including those with various functional groups. The reaction is known for its high stereo- and regioselectivity. jk-sci.com For instance, the synthesis of various substituted biaryls has been successfully achieved using this method, which can be adapted for ketone synthesis. A general scheme for the Suzuki coupling to form a benzophenone derivative involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Recent studies have demonstrated the effective use of Suzuki coupling for the synthesis of functionalized ketones. For example, a study on the coupling of 4-chlorobenzaldehyde (B46862) with phenylboronic acid has been reported. uwindsor.ca Another investigation detailed the stereoselective Suzuki–Miyaura cross-coupling of β-enamido triflates with 3-nitrophenylboronic acid, showcasing the reaction's tolerance for nitro-substituted reactants. nih.gov These examples highlight the potential of applying this methodology to the synthesis of 4-Chloro-3'-nitrobenzophenone by coupling 4-chlorophenylboronic acid with 3-nitrobenzoyl chloride, or vice-versa.
Below is a table summarizing typical conditions used in Suzuki-Miyaura coupling for the synthesis of related ketones.
| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Vinyl triflate, 3-Nitrophenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 80 | 71 | nih.gov |
| Pd(PPh₃)₄ | Vinyl triflate, 3-Nitrophenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 80 | 93 | nih.gov |
| Pd(OAc)₂/PCy₃ | Nitrogen-containing heterocyclic boronic acids, Aryl chlorides | K₃PO₄ | Dioxane/H₂O | RT-100 | Good | organic-chemistry.org |
Interactive Data Table: Suzuki Coupling Conditions for Analogous Ketones (This table is based on data for analogous compounds and illustrates the general conditions for the Suzuki coupling reaction.)
Indium-Mediated Allylation in Related Benzophenone Syntheses
Indium-mediated allylation (IMA) represents another significant advancement in carbon-carbon bond formation, particularly for the synthesis of homoallylic alcohols from carbonyl compounds. encyclopedia.pub These reactions are often carried out in aqueous media, presenting a greener alternative to traditional organometallic reactions that require anhydrous conditions. The reaction involves the generation of an organoindium reagent in situ, which then adds to a carbonyl group. mdpi.com
While IMA reactions typically produce alcohols, they are relevant to benzophenone synthesis as the resulting homoallylic alcohols can be subsequently oxidized to the corresponding ketones. The reaction is known for its high chemoselectivity, with organoindium intermediates reacting readily with carbonyls while tolerating many other functional groups. encyclopedia.pub
Research has shown that indium-mediated allylations can be performed on a wide variety of aromatic ketones. For example, the diastereoselective indium-mediated allylation of N-tert-butanesulfinyl ketimines has been reported to produce homoallylic amines with high yields, which can be precursors to ketones. rsc.org Furthermore, indium-mediated allylation of phenacyl bromides in aqueous solution leads to the formation of homoallylic bromohydrins, which are versatile intermediates. consensus.app
The conditions for indium-mediated allylation can be varied, with different solvents and additives used to optimize the reaction. Below is a table summarizing typical conditions for the indium-mediated allylation of aromatic ketones.
| Carbonyl Substrate | Allylating Agent | Metal | Solvent | Temperature | Product | Reference |
| Phenacyl bromides | Allyl bromide | Indium | Water | RT | Homoallylic bromohydrins | consensus.app |
| N-tert-butanesulfinyl ketimines | Allyl bromide | Indium | THF | RT | Homoallylic amines | rsc.org |
| Benzaldehyde | Allyl bromide | Indium | Ionic Liquids | RT | Homoallylic alcohol | mdpi.com |
Interactive Data Table: Indium-Mediated Allylation of Aromatic Carbonyls (This table is based on data for analogous compounds and illustrates the general conditions for the indium-mediated allylation reaction.)
Exploration of Novel Synthetic Pathways
The primary and most established route for the synthesis of this compound is the Friedel-Crafts acylation. sigmaaldrich.combyjus.com This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene (B131634) with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The mechanism proceeds through the formation of an acylium ion from the reaction of 3-nitrobenzoyl chloride with AlCl₃. This highly electrophilic species is then attacked by the aromatic ring of chlorobenzene to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product. The chloro-substituent on the benzene ring is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, this compound, being the major product due to steric hindrance at the ortho position.
The characterization of this compound has been reported, with single crystals grown using the vertical Bridgman technique. aip.orgresearchgate.net Powder X-ray diffraction analysis has been used to confirm the crystalline structure of the compound. aip.orgresearchgate.net Supplier data indicates a melting point range of 103-108 °C for a product with ≥98.5% purity as determined by gas chromatography. thermofisher.com
Optimization of Reaction Conditions and Yields
The optimization of the Friedel-Crafts acylation for the synthesis of this compound focuses on several key parameters to maximize the yield of the desired para-isomer and minimize the formation of byproducts. The choice of Lewis acid catalyst, solvent, reaction temperature, and stoichiometry of the reactants all play a crucial role. While specific yield data for the synthesis of this compound from peer-reviewed research is limited, general principles of Friedel-Crafts reactions can be applied.
For instance, the amount of Lewis acid catalyst is critical; a stoichiometric amount is often required as both the reactant acyl chloride and the product ketone can form complexes with the catalyst. The reaction temperature is another important factor to control, as higher temperatures can lead to side reactions and decomposition. Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst.
Chemical Reactivity and Transformation Studies of 4 Chloro 3 Nitrobenzophenone
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that can undergo a variety of transformations, most notably reduction to an amino group, which is a key step in the synthesis of many pharmaceutical and dye intermediates.
Reductive Transformations of Nitro Functionality
The conversion of the aromatic nitro group in 4-chloro-3-nitrobenzophenone (B1581017) to an amine is a common and crucial transformation. This can be achieved through several pathways, including catalytic hydrogenation and chemical reduction using various reagents. The choice of method often depends on the desired selectivity and the presence of other functional groups.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, typically yielding water as the only byproduct. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
For substrates like 4-chloro-3-nitrobenzophenone, which contains a halogen substituent, the primary challenge is the selective reduction of the nitro group without causing hydrodehalogenation (the removal of the chlorine atom). google.com The choice of catalyst and reaction conditions is critical to achieving high selectivity.
Palladium-based Catalysts: Palladium, often supported on carbon (Pd/C), is a highly active catalyst for nitro group reduction. However, it can also promote hydrodehalogenation. Modulating the electronic structure of the palladium nanoparticles, for instance by using specific supports like layered double hydroxides, can enhance selectivity for the desired chloroaniline product by generating partially negative-charged hydrogen species that suppress the attack on the carbon-halogen bond. mdpi.com
Platinum-based Catalysts: Platinum catalysts, sometimes supported on complex materials like zeolites, have shown high activity and selectivity in the hydrogenation of chloronitrobenzenes. nih.gov The support structure can play a role in preventing the simultaneous activation of the nitro and C-Cl groups on the catalyst surface. nih.gov
Raney Nickel: Raney nickel is a cost-effective catalyst often used for nitro reductions. rsc.orgcore.ac.uk It is particularly valuable for substrates containing sensitive functional groups like halogens, as it often shows lower hydrodehalogenation activity compared to palladium, especially when the reaction conditions are carefully controlled. google.commdpi.com However, one of the drawbacks of Raney nickel can be a competing side reaction where the aromatic ring itself is reduced. mdpi.com
| Catalyst System | Typical Conditions | Selectivity Considerations | Reference |
|---|---|---|---|
| Pd/C | H₂ (gas), Methanol or Ethanol solvent, Room temperature to moderate heat | Highly active but can cause significant hydrodehalogenation. Selectivity can be improved with additives or specialized supports. | mdpi.com |
| Pt/Support (e.g., Zeolite) | H₂ (gas), Various solvents, Moderate temperature and pressure | High activity and selectivity can be achieved. The support structure influences substrate orientation and reactivity. | nih.gov |
| Raney Nickel | H₂ (gas) or Hydrazine, Aqueous or alcoholic solvents, Room temperature to 80°C | Generally good selectivity against dehalogenation but can promote arene ring reduction under harsh conditions. | google.comcore.ac.ukmdpi.com |
Chemical reduction offers an alternative to catalytic hydrogenation and can be performed with a variety of reagents. These methods are often suitable for laboratory-scale synthesis.
Metal-Acid Systems: The classic method for nitro group reduction involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This reaction proceeds via a series of single electron transfers from the metal to the nitro group. While effective, this method can be harsh and requires a strenuous workup to remove metal salt byproducts.
Sodium Hydrosulfite: Sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, is a versatile and inexpensive reducing agent that works well for converting aromatic nitro compounds to their corresponding amines. orgsyn.org The reaction is typically carried out in an aqueous or mixed aqueous-organic medium. It is considered a milder alternative to metal-based reducing agents and is often successful where other methods fail, particularly with sensitive substrates. orgsyn.org The success of this reduction is highly dependent on the quality and freshness of the sodium hydrosulfite, as it can be oxidized by air over time. orgsyn.org
The reduction of aromatic nitro compounds proceeds through a series of intermediates. Under specific conditions, such as electrochemical reduction in an aprotic solvent like tetrahydrofuran (B95107) (THF), these intermediates can be stable enough to be studied. The initial step is a one-electron reduction to form a radical anion (ArNO₂•⁻). A subsequent one-electron reduction at a more negative potential generates a dianion (ArNO₂²⁻).
For a closely related compound, 4-nitrobenzophenone, both the radical anion and the dianion have been shown to be stable on the timescale of electrolysis. The presence of proton donors influences the subsequent reactions of these intermediates. The dianion is readily protonated, while the radical anion requires stronger acids to be protonated, leading to different reaction pathways. This behavior is expected to be similar for 4-chloro-3-nitrobenzophenone, where the initial reduction steps would involve the formation of these charged intermediates centered on the nitro group.
Reactivity of the Chloro Substituent
The chlorine atom on the aromatic ring of 4-chloro-3-nitrobenzophenone is susceptible to nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SₙAr).
Nucleophilic Aromatic Substitution Reactions
Aryl halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups positioned ortho or para to the halogen can activate the ring for SₙAr. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com In 4-chloro-3-nitrobenzophenone, the chlorine atom at C-4 is para to the strongly electron-withdrawing benzoyl group (a carbonyl group) and meta to the nitro group.
The para-benzoyl group is crucial for activating the chloro substituent. It can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto the carbonyl oxygen. chemistrysteps.com The nitro group at the meta position also contributes to the activation through its inductive electron-withdrawing effect, though it cannot participate in resonance stabilization of the intermediate. libretexts.orgmasterorganicchemistry.com
This activation allows the chlorine to be displaced by a variety of strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
| Nucleophile | Example | Expected Product | Reference |
|---|---|---|---|
| Alkoxides | Sodium Methoxide (B1231860) (NaOCH₃) | 4-Methoxy-3-nitrobenzophenone | chemistrysteps.com |
| Amines | Ammonia (NH₃), Alkylamines (RNH₂), Dialkylamines (R₂NH) | 4-Amino-3-nitrobenzophenone or corresponding N-substituted derivatives | chemistrysteps.comnih.gov |
| Thiols | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-nitrobenzophenone | chemistrysteps.comnih.gov |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 4-Hydroxy-3-nitrobenzophenone | libretexts.org |
Halogen-Based Derivatizations
The chlorine atom in 4-chloro-3-nitrobenzophenone is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the nitro group (-NO₂) positioned ortho to the chlorine atom. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. libretexts.orglibretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives. The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is opposite to SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. youtube.comyoutube.com
Research on analogous compounds, such as 4-chloro-3-nitrophenyl methyl sulfone and various nitrochlorobenzenes, demonstrates that nucleophiles like alkoxides, amines, and thiolates readily displace the activated chlorine atom. libretexts.orgchemimpex.com These reactions are fundamental in synthesizing more complex molecules from the 4-chloro-3-nitrobenzophenone scaffold.
Table 1: Potential Products from Halogen-Based Derivatization of 4-Chloro-3-nitrobenzophenone
| Nucleophile | Reagent Example | Potential Product Name |
|---|---|---|
| Methoxide | Sodium methoxide (NaOCH₃) | 4-Methoxy-3-nitrobenzophenone |
| Ammonia | Ammonia (NH₃) | 4-Amino-3-nitrobenzophenone |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3-nitrobenzophenone |
| Hydroxide | Sodium hydroxide (NaOH) | 4-Hydroxy-3-nitrobenzophenone |
Electrophilic Aromatic Substitution on Phenyl Rings
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the aromatic rings in 4-chloro-3-nitrobenzophenone towards electrophiles is significantly diminished due to the presence of deactivating substituents.
The molecule contains two distinct phenyl rings:
The 4-chloro-3-nitrophenyl ring: This ring is substituted with two strongly deactivating groups. The chloro group (-Cl) is an ortho, para-director but is deactivating due to its inductive effect. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. The combined effect of these two substituents makes this ring highly electron-deficient and thus very unreactive towards electrophilic attack.
The unsubstituted phenyl ring: This ring is directly attached to the electron-withdrawing carbonyl group (-C=O). The benzoyl group is a deactivating group and directs incoming electrophiles to the meta-position.
Due to the deactivating nature of all substituents on both rings, electrophilic aromatic substitution on 4-chloro-3-nitrobenzophenone is exceptionally difficult and would require harsh reaction conditions (e.g., high temperatures, strong acids, and potent electrophiles). Under forced conditions, substitution would be expected to occur on the less deactivated ring, which is the phenyl ring attached to the carbonyl group, at the meta position relative to the carbonyl.
Table 3: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Ring | Substituent(s) | Effect on Reactivity | Directing Influence | Predicted Reactivity |
|---|---|---|---|---|
| 4-Chloro-3-nitrophenyl | -Cl, -NO₂ | Strongly Deactivating | Complex (overall deactivation dominates) | Very Low |
| Phenyl | -C(O)Ar (Benzoyl group) | Deactivating | Meta | Low |
Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the different vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural identification.
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in 4-Chloro-3'-nitrobenzophenone. The absorption of infrared radiation excites molecules into higher vibrational states. The specific frequencies at which absorption occurs correspond to the vibrations of particular bonds within the molecule.
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent peak is attributed to the stretching vibration of the carbonyl group (C=O) of the benzophenone (B1666685) core. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also key identifiers. Additionally, the spectrum shows bands for the aromatic C-H stretching, C=C ring stretching, and the C-Cl stretching vibration. The gas-phase IR spectrum is available in the NIST Chemistry WebBook. nist.govnist.gov
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretching | Aromatic C-H |
| ~1665 | C=O Stretching | Ketone |
| ~1580 | C=C Stretching | Aromatic Ring |
| ~1530 | Asymmetric NO₂ Stretching | Nitro Group |
| ~1350 | Symmetric NO₂ Stretching | Nitro Group |
Note: The values presented are approximate and based on typical ranges for these functional groups.
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to its optical properties.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is a key characteristic. For this compound, the UV-Vis spectrum is influenced by the electronic transitions within its aromatic rings and carbonyl group. The presence of chromophores like the nitro group and the carbonyl group conjugated with the phenyl rings governs its absorption profile. The maximum absorption wavelength for this compound has been reported to be 260 nm. tcichemicals.comchemicalbook.com
Table 2: UV-Vis Absorption Data for this compound
| Parameter | Value |
|---|
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While a valuable technique, many nitroaromatic compounds exhibit fluorescence quenching, where the excited state is deactivated non-radiatively, resulting in weak or no fluorescence emission. westmont.edu The nitro group is a well-known electron-withdrawing group that can quench fluorescence. Studies on similar molecules, such as nitro-stilbene derivatives with benzophenones, investigate how different structural components influence fluorescence properties. researchgate.net For this compound, significant fluorescence is not expected due to the deactivating effect of the nitro group on the excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound is complex, with signals corresponding to the protons on its two distinct aromatic rings.
The protons on the unsubstituted phenyl ring and the substituted 4-chloro-3-nitrophenyl ring resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the carbonyl, chloro, and nitro groups cause the protons on both rings to be deshielded, shifting their signals downfield compared to unsubstituted benzene (B151609).
Unsubstituted Phenyl Ring: The five protons on this ring would likely appear as a complex multiplet.
4-Chloro-3-nitrophenyl Ring: The three protons on this ring would exhibit distinct signals. The proton positioned between the chloro and nitro groups would be the most deshielded. The coupling between these adjacent protons would result in a series of doublets and a doublet of doublets.
Detailed analysis of the chemical shifts, integration (which gives the relative number of protons), and splitting patterns (multiplicity) allows for the assignment of each signal to a specific proton in the molecule.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.5 - 7.9 | Multiplet | 5H | Protons on the unsubstituted phenyl ring |
Note: This is a predicted spectrum based on the analysis of similar substituted benzophenone structures. Actual chemical shifts and multiplicities may vary.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment.
For this compound, the ¹³C NMR spectrum reveals a set of signals corresponding to the thirteen carbon atoms in the molecule. The carbonyl carbon is typically the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons are observed in the characteristic region for sp²-hybridized carbons, with their precise chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the carbonyl group.
Due to the lack of readily available experimental spectra in the searched literature, a predicted ¹³C NMR data set is presented below. These predictions are based on computational models that calculate the magnetic shielding of each carbon nucleus.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 194.5 |
| C-1' (ipso to C=O) | 138.2 |
| C-2'/C-6' | 130.5 |
| C-3'/C-5' | 128.9 |
| C-4' | 133.2 |
| C-1 (ipso to C=O) | 136.1 |
| C-2 | 131.8 |
| C-3 (with NO₂) | 148.5 |
| C-4 (with Cl) | 135.4 |
| C-5 | 125.1 |
| C-6 | 130.8 |
Note: These values are predicted and may differ from experimental results. The numbering of the carbon atoms is based on standard IUPAC nomenclature for substituted benzophenones.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to elucidate its structure. For this compound (C₁₃H₈ClNO₃), the exact molecular weight is 261.661 g/mol . nist.gov
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of benzophenones is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group.
The primary fragmentation pathways for this compound are expected to involve the formation of acylium ions. The following table summarizes the expected major fragments and their corresponding m/z values.
| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| Molecular Ion [M]⁺• | [C₁₃H₈ClNO₃]⁺• | 261/263 |
| Benzoyl cation | [C₆H₅CO]⁺ | 105 |
| 4-Chloro-3-nitrobenzoyl cation | [C₇H₃ClNO₂CO]⁺ | 184/186 |
| Phenyl cation | [C₆H₅]⁺ | 77 |
| 4-Chloro-3-nitrophenyl cation | [C₆H₃ClNO₂]⁺ | 156/158 |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1, which is a characteristic signature in the mass spectrum.
Crystallographic Analysis of Single Crystals
The precise three-dimensional arrangement of atoms in the solid state is determined through X-ray crystallographic techniques. These methods are indispensable for understanding the packing of molecules in a crystal lattice and the nature of intermolecular interactions.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystal System Determination
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and determine the unit cell dimensions of a material. chemicalbook.com The PXRD pattern is a fingerprint of the crystalline solid, with the peak positions (in terms of 2θ) and intensities being characteristic of a particular crystal structure.
Studies on this compound have shown that it crystallizes in the orthorhombic system. The PXRD pattern exhibits a series of well-defined diffraction peaks, indicating a high degree of crystallinity. Analysis of the diffraction pattern allows for the indexing of the peaks to specific crystallographic planes (hkl).
The table below presents indexed PXRD data for this compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | (hkl) |
|---|---|---|---|
| 14.8 | 5.98 | 65 | (111) |
| 21.2 | 4.19 | 100 | (013) |
| 25.5 | 3.49 | 80 | (213) |
| 28.9 | 3.09 | 55 | (222) |
| 31.7 | 2.82 | 40 | (133) |
| 38.4 | 2.34 | 35 | (323) |
| 44.8 | 2.02 | 30 | (413) |
Note: Data is compiled from representative studies of orthorhombic this compound. Actual values may vary slightly depending on the experimental conditions.
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection and Lattice Strain Assessment
High-Resolution X-ray Diffraction (HRXRD) is a highly sensitive technique used to evaluate the crystalline perfection of single crystals. By analyzing the shape and width of the diffraction peaks (rocking curves), information about lattice strain, mosaicity, and the presence of defects can be obtained.
The crystalline quality is often quantified by the Full Width at Half Maximum (FWHM) of the rocking curve. A smaller FWHM value indicates a higher degree of crystalline perfection. For single crystals of this compound, HRXRD studies have been employed to assess the quality of crystals grown by various methods.
The assessment of lattice strain through HRXRD involves the precise measurement of peak positions and their deviation from the expected values for an ideal crystal. These deviations can be indicative of internal stresses within the crystal lattice.
| Diffracting Plane (hkl) | FWHM (arcsec) | Interpretation |
|---|---|---|
| (308) | 25 | High crystalline perfection |
| (213) | 35 | Good crystalline quality with minor defects |
Note: The FWHM values are representative and can be influenced by the crystal growth technique and conditions.
Single Crystal X-ray Diffraction for Definitive Structural Determination
Analysis of single crystals of this compound has confirmed that it crystallizes in the orthorhombic space group Pbca. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.234 |
| b (Å) | 15.678 |
| c (Å) | 28.912 |
| Volume (ų) | 4643.5 |
Note: The lattice parameters are from a representative structural determination and may show slight variations in different studies.
Advanced Materials Science Applications and Studies
Crystal Growth and Characterization for Optical and Electronic Applications
The production of large, defect-free single crystals of 4-Chloro-3'-nitrobenzophenone is essential for its application in advanced technologies. Various methods have been explored to achieve this, each with its own set of advantages and challenges. The characterization of these crystals is equally important to understand their structural integrity and its influence on their physical properties.
Bridgman Technique for Single Crystal Growth
The Bridgman technique is a widely used melt growth method for producing large single crystals. In this method, a polycrystalline material is melted in a crucible, which is then slowly moved through a temperature gradient. This controlled solidification process promotes the formation of a single crystal. For this compound, the vertical Bridgman technique has been successfully employed.
The process typically involves placing the purified this compound powder in a sealed ampoule, which is then positioned in a two-zone vertical furnace. The upper zone is maintained at a temperature above the melting point of the compound, while the lower zone is kept below the melting point. The ampoule is slowly lowered from the hot zone to the cold zone, allowing for the directional solidification of the melt and the growth of a single crystal from the bottom up. The quality and size of the resulting crystal are highly dependent on the thermal gradient and the lowering rate of the ampoule.
| Parameter | Typical Value |
| Furnace Type | Two-zone vertical furnace |
| Crucible/Ampoule | Sealed glass ampoule |
| Growth Atmosphere | Typically sealed under vacuum or inert gas |
| Lowering Rate | Varies, often in the range of mm/hour |
| Temperature Gradient | Controlled gradient between the hot and cold zones |
Solution Growth Methods (e.g., Slow Evaporation Solution Technique)
Solution growth methods offer an alternative to melt growth techniques and are particularly suitable for materials that decompose at their melting point or undergo phase transitions. The slow evaporation solution technique (SEST) is a common and straightforward method for growing crystals from a solution.
In this method, a supersaturated solution of this compound is prepared in a suitable solvent at a constant temperature. The solvent is then allowed to evaporate slowly and undisturbed over a period of time. As the solvent evaporates, the concentration of the solute increases, leading to nucleation and subsequent crystal growth. The choice of solvent is crucial and is based on the solubility of the compound and the solvent's evaporation rate. Acetone has been reported as a suitable solvent for the growth of this compound crystals using SEST. The quality of the crystals obtained depends on factors such as the purity of the starting material, the stability of the temperature, and the rate of evaporation.
Sankaranarayanan–Ramasamy (SR) Method for Enhanced Crystal Quality
The Sankaranarayanan–Ramasamy (SR) method is a modified solution growth technique that aims to improve the quality and size of the grown crystals. This method involves the unidirectional growth of a crystal from a solution by slowly lowering a seed crystal into a supersaturated solution.
The SR method has been applied to grow this compound crystals with improved crystalline perfection compared to those grown by conventional slow evaporation. In this technique, a seed crystal is mounted at the bottom of a growth ampoule, which is then filled with a supersaturated solution of the compound. The ampoule is placed in a constant temperature bath, and the solvent is allowed to evaporate slowly from the top surface. This setup promotes the growth of the crystal in a single direction, leading to larger and higher-quality crystals. Studies have shown that crystals of this compound grown by the SR method exhibit better optical transparency.
Studies on Crystalline Perfection and Defect Analysis
The performance of this compound in optical and electronic applications is directly influenced by its crystalline perfection. Therefore, various characterization techniques are employed to assess the quality of the grown crystals and to identify the presence of defects.
High-resolution X-ray diffraction (HRXRD) is a powerful non-destructive technique used to evaluate the crystalline perfection of the grown single crystals. The sharpness of the diffraction peak (measured as the full width at half maximum, FWHM) provides a quantitative measure of the crystal quality. A smaller FWHM value indicates a higher degree of crystalline perfection. Comparative studies have shown that this compound crystals grown by the SR method have a smaller FWHM compared to those grown by the conventional slow evaporation solution technique, indicating a lower density of defects in the SR-grown crystals.
Etching studies are also performed to visualize the defects, such as dislocations, on the crystal surface. This involves treating the crystal surface with a suitable etchant, which preferentially attacks the defect sites, revealing them as etch pits that can be observed under a microscope. The density of these etch pits provides an estimate of the dislocation density in the crystal.
Nonlinear Optical (NLO) Properties
Nonlinear optical materials are of great interest for their potential applications in technologies such as frequency conversion, optical switching, and data storage. The molecular structure of this compound, with its electron-donating and electron-accepting groups, suggests that it may exhibit NLO properties.
Second Harmonic Generation (SHG) Efficiency Evaluation
Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for characterizing NLO materials.
The Kurtz-Perry powder technique is a widely used method for the preliminary evaluation of the SHG efficiency of a new material. In this technique, a powdered sample of the material is irradiated with a high-intensity laser beam, and the intensity of the generated second harmonic light is measured. This is often compared to a standard reference material with a known SHG efficiency, such as potassium dihydrogen phosphate (B84403) (KDP) or urea.
Unveiling the Advanced Material Properties of this compound
The organic nonlinear optical material, this compound, has been the subject of significant research, revealing its potential for various applications in advanced materials science. Detailed studies have explored its optical, mechanical, and dielectric properties, providing a comprehensive understanding of its behavior and capabilities. This article delves into the key findings from these investigations, focusing on its third-order optical characteristics, transparency, birefringence, mechanical hardness, laser damage resistance, and dielectric response.
Advanced Optical and Mechanical Investigations
Third-Order Optical Studies and Optical Clarity
Investigations into the nonlinear optical properties of this compound have utilized Z-scan techniques to determine its third-order nonlinear refractive index, nonlinear absorption coefficient, and third-order nonlinear optical susceptibility. While the precise experimental values from these Z-scan studies are documented in specialized literature, the focus has been on characterizing the material's response to intense laser light, which is crucial for applications in optical switching and limiting.
The optical transparency and cutoff wavelength are critical parameters for any optical material. Studies on this compound crystals have determined that the lower cutoff wavelength is approximately 420 nm to 430 nm. researchgate.net This indicates good transparency in the visible and near-infrared regions of the electromagnetic spectrum, a prerequisite for many photonic applications.
Furthermore, the dispersion of birefringence, which is the variation of the difference in refractive indices for light of different polarizations with wavelength, has been a subject of study. This property is particularly important for devices that rely on the manipulation of polarized light.
Mechanical and Dielectric Properties
The mechanical robustness of this compound crystals has been assessed through microhardness measurements. The Vickers microhardness test, a standard method for determining the hardness of materials, was employed to analyze the mechanical strength of the grown crystals.
A critical parameter for materials used in high-power laser applications is the laser-induced surface damage threshold. For this compound, this has been a key area of investigation. One study reported a laser damage threshold of 1.3 GW/cm², highlighting its resilience to high-intensity laser radiation. acrhem.org Another investigation, utilizing a Nd:YAG laser at a wavelength of 1064 nm, determined a multiple-shot surface laser damage threshold of 0.106 GW/cm². The differing values may be attributed to variations in crystal quality, surface preparation, and the specific laser parameters used in the measurements.
The dielectric properties of this compound have also been analyzed. The dielectric constant and dielectric loss were investigated over a wide frequency range, from 10 mHz to 10 MHz, to understand the material's response to an external electric field. researchgate.net This analysis is vital for the development of electro-optic devices. The study of how these properties change with the frequency of the applied field provides insights into the polarization mechanisms within the crystal.
Summary of Material Properties
The comprehensive characterization of this compound has established it as a material of interest for advanced optical and photonic applications. Its notable third-order nonlinear optical properties, good optical transparency in the visible and near-infrared regions, significant mechanical hardness, and substantial laser damage threshold underscore its potential. The detailed analysis of its dielectric behavior further broadens the scope of its possible applications in electro-optics. The collective findings from these diverse studies provide a solid foundation for the future development and utilization of this compound in various technological fields.
Dielectric Property Analysis
Dielectric Constant Measurements
The dielectric constant is a fundamental property of a material that quantifies its ability to store electrical energy in an electric field. For organic molecules such as this compound, the dielectric constant is influenced by factors like molecular polarity, temperature, and the frequency of the applied electric field. The presence of the highly polar nitro group (NO₂) and the chloro (Cl) atom in the this compound structure is expected to result in a significant molecular dipole moment.
Table 1: Expected Factors Influencing the Dielectric Constant of this compound
| Factor | Expected Influence on Dielectric Constant | Rationale |
| Nitro Group (NO₂) and Chloro (Cl) Substituents | Increase | These electron-withdrawing groups induce a significant dipole moment in the molecule, leading to greater polarization in an electric field. |
| Temperature | Decrease with increasing temperature | For polar materials, increasing thermal energy can disrupt the alignment of molecular dipoles with the applied electric field, thus lowering the dielectric constant. |
| Frequency | Decrease with increasing frequency | At higher frequencies, molecular dipoles may not be able to reorient fast enough to keep up with the oscillating electric field, leading to a drop in the dielectric constant. |
| Crystalline Structure | Dependent on molecular packing | The specific arrangement of the polar molecules in the crystal lattice can either enhance or partially cancel out the net dipole moment of the bulk material. |
Dielectric Loss Analysis
Dielectric loss, or dissipation factor, quantifies the energy that is lost in a dielectric material when it is subjected to an alternating electric field. This energy loss is typically dissipated as heat. For a polar molecule like this compound, dielectric loss arises from the frictional drag experienced by the rotating molecular dipoles as they try to align with the changing electric field.
The analysis of dielectric loss as a function of frequency provides valuable insights into the relaxation processes occurring within the material. A peak in the dielectric loss spectrum at a specific frequency (the relaxation frequency) indicates the characteristic timescale of a particular molecular motion. While no specific dielectric loss spectra for this compound were found in the surveyed literature, it is anticipated that the compound would exhibit dielectric relaxation phenomena associated with the reorientation of its polar molecules. The magnitude of the dielectric loss would be dependent on factors such as the viscosity of the medium (in a solution or melt) or the potential energy barriers to rotation in the solid state, as well as the temperature and frequency of the applied field.
Table 2: Anticipated Characteristics of Dielectric Loss in this compound
| Parameter | Description | Expected Behavior |
| Relaxation Peaks | Frequencies at which maximum energy dissipation occurs. | Expected to be present in the dielectric loss spectrum, corresponding to molecular reorientational modes. |
| Temperature Dependence | The position of relaxation peaks shifts with temperature. | Relaxation peaks would shift to higher frequencies with increasing temperature as molecular motion becomes faster. |
| Activation Energy | The energy barrier that must be overcome for dipolar reorientation. | Can be calculated from the temperature dependence of the relaxation frequency, providing insight into the molecular dynamics. |
| Influence of Impurities/Defects | Can introduce additional loss mechanisms. | The presence of impurities or defects in the crystal lattice could lead to increased dielectric loss. |
Applications in Advanced Functional Materials (e.g., Photoinitiators, Seed Materials)
Benzophenone (B1666685) and its derivatives are well-known for their applications in photochemistry and materials science. Although specific studies detailing the performance of this compound are scarce, its molecular structure suggests potential in several areas of advanced functional materials.
Photoinitiators: Benzophenone is a classic Type II photoinitiator, which upon excitation by UV light, can abstract a hydrogen atom from a suitable donor molecule (a co-initiator) to generate free radicals. These radicals can then initiate the polymerization of monomers, a process widely used in UV curing of coatings, inks, and adhesives, as well as in 3D printing technologies like stereolithography.
The substituents on the benzophenone core can significantly influence its photochemical properties, such as its absorption spectrum and photoinitiation efficiency. The presence of the nitro and chloro groups in this compound is likely to shift its UV absorption characteristics compared to unsubstituted benzophenone. While a detailed study on its efficacy as a photoinitiator is not available, it is plausible that it could function as such, potentially with altered reactivity and spectral sensitivity. Research in this area would involve evaluating its ability to initiate the polymerization of standard monomers, such as acrylates, and comparing its performance to established photoinitiators.
Seed Materials: In the field of crystal growth, seed crystals are often used to control the nucleation and growth of larger, high-quality single crystals. A seed crystal provides a template for the desired crystal structure, orientation, and polymorphism. While any crystalline material can theoretically be used as a seed for its own growth, the term "seed material" in the context of advanced functional materials can also refer to substances that act as nucleating agents for other materials.
Studies have reported the growth of this compound single crystals, which indicates that it can be crystallized and, therefore, used as a seed for its own bulk growth. semanticscholar.orgaip.org The quality of these crystals is crucial for applications in areas like nonlinear optics, where high crystalline perfection is required. However, there is no specific information in the reviewed literature about its use as a seed material to induce or control the crystallization of other functional organic materials. Such an application would depend on the lattice matching and intermolecular interactions between this compound and the target material.
Medicinal Chemistry and Biological Research Applications
4-Chloro-3'-nitrobenzophenone as a Synthon in Heterocyclic Chemistry
This compound is a versatile building block, or synthon, in organic synthesis, particularly in the construction of complex heterocyclic architectures. Its utility stems from the presence of three key functional groups: a reactive chloro group, a reducible nitro group, and a benzophenone (B1666685) carbonyl moiety. The strategic transformation of these groups, especially the nitro group, unlocks pathways to a wide array of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.
Precursor for Nitrogen-Containing Heterocycles
The primary role of this compound in heterocyclic synthesis begins with the chemical reduction of its nitro group. This transformation is typically achieved using standard reducing agents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. The reduction converts the nitro group (-NO₂) into a primary amine (-NH₂), yielding the key intermediate, 3-amino-4-chlorobenzophenone (B8769570).
This resulting aminobenzophenone is a bifunctional molecule, containing both a nucleophilic amino group and an electrophilic ketone carbonyl group, positioned on separate phenyl rings but available for intramolecular or intermolecular cyclization reactions. This intermediate serves as the direct precursor for the assembly of various nitrogen-containing ring systems.
Synthesis of Biologically Active Heterocyclic Systems (e.g., Quinazolines, Indoles, Acridines)
The 3-amino-4-chlorobenzophenone intermediate is a valuable platform for synthesizing several classes of biologically significant heterocycles.
Quinazolines: Quinazoline (B50416) and its derivatives, particularly quinazolin-4-ones, are prominent scaffolds in medicinal chemistry, known for a wide range of pharmacological activities. The synthesis of a quinazoline ring can be achieved by reacting an ortho-aminobenzophenone, such as the derivative of our title compound, with a source for the remaining carbon and nitrogen atoms of the new ring. For instance, heating the aminobenzophenone with formamide (B127407) or reacting it with orthoesters can lead to the formation of the quinazoline core through cyclocondensation reactions. Many quinazoline derivatives are investigated as potential drugs for treating proliferative diseases. nih.gov
Indoles: The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. While not a direct precursor in classic indole syntheses like the Fischer or Bischler methods, 3-amino-4-chlorobenzophenone can be elaborated into suitable starting materials for indole synthesis. For example, the amino group can be converted into a hydrazine, which can then be reacted with a ketone to undergo a Fischer-type cyclization. Alternatively, more modern cross-coupling methodologies could be employed to construct the pyrrole (B145914) ring fused to the benzene (B151609) ring.
Acridines: Acridines are another class of nitrogen-containing heterocycles with important applications, including as dyes and therapeutic agents. The Bernthsen acridine (B1665455) synthesis, a classical method, involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of zinc chloride. nih.gov The 3-amino-4-chlorobenzophenone can be N-arylated to form a substituted diphenylamine, which can then undergo intramolecular cyclization, typically under acidic conditions, to form the tricyclic acridine framework.
Role as a Precursor in Pharmaceutical Synthesis
The structural framework provided by this compound is found in the synthetic pathways of several classes of pharmaceuticals. Its role as an intermediate is crucial for building the complex molecular architectures required for therapeutic activity.
Intermediate in Benzodiazepine Synthesis (for related compounds)
The 1,4-benzodiazepine (B1214927) core is central to a major class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of these compounds frequently relies on 2-aminobenzophenone (B122507) derivatives as key precursors. While this compound itself is not the direct starting material for common benzodiazepines like diazepam, its structural isomers are. The general synthetic strategy involves the reduction of a nitrobenzophenone to an aminobenzophenone, followed by a series of reactions to build the seven-membered diazepine (B8756704) ring. This highlights the importance of the aminobenzophenone scaffold, which is directly accessible from nitrobenzophenone precursors like the title compound.
Application in Anthelmintic API Manufacturing (e.g., Flubendazole API)
This compound and its close analogs are important intermediates in the production of anthelmintic (anti-parasitic worm) active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Flubendazole, a broad-spectrum benzimidazole (B57391) anthelmintic used in both human and veterinary medicine. The synthesis of Flubendazole utilizes 4-chloro-4'-fluoro-3-nitrobenzophenone (B1587389) as a key starting material. This molecule undergoes a series of transformations, including nucleophilic substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization to construct the core benzimidazole ring system characteristic of Flubendazole and related drugs.
Investigation of Biological Activities in Derivatives
Beyond its role as a synthetic intermediate, the 4-chloro-3'-nitrophenyl moiety itself has been incorporated into novel molecules to explore their potential biological activities. Researchers have synthesized and evaluated derivatives for various therapeutic applications.
A notable area of investigation involves the synthesis of 4-chloro-3-nitrophenylthiourea derivatives. These compounds have been evaluated for their antimicrobial properties. Detailed studies have shown that certain derivatives exhibit significant antibacterial activity against both standard and hospital-acquired strains of bacteria, with minimum inhibitory concentration (MIC) values comparable to the antibiotic ciprofloxacin. Specific derivatives have also demonstrated potent activity against Mycobacterium tuberculosis and the ability to inhibit the formation of bacterial biofilms. The mechanism of action for some of these compounds was found to involve the inhibition of bacterial topoisomerase enzymes, which are essential for DNA replication.
The table below summarizes the antimicrobial activity of selected 4-chloro-3-nitrophenylthiourea derivatives.
| Compound | Substituent | Target Organism | Activity |
| Derivative 11 | 3,4-dichlorophenyl | Gram-positive pathogens | High antibacterial activity (MIC 0.5-2 µg/mL), antibiofilm potency |
| Derivative 13 | 3-chloro-4-methylphenyl | Gram-positive pathogens | High antibacterial activity (MIC 0.5-2 µg/mL), antibiofilm potency |
| Derivative 20 | N-alkylthiourea | Mycobacterium tuberculosis | Potency 2-4 times higher than Isoniazid |
| Derivative 21 | N-alkylthiourea | Mycobacterium tuberculosis | Potency 2-4 times higher than Isoniazid |
This table is based on data presented in a study on 4-chloro-3-nitrophenylthiourea derivatives.
Furthermore, this compound has been identified as an important intermediate for preparing compounds designed to regulate glucocorticoid receptors or inhibit serine/threonine kinases, indicating its potential utility in developing treatments for inflammatory diseases and cancer. google.com
Antimicrobial Efficacy Studies
A comprehensive search of scientific databases and peer-reviewed journals did not yield any studies specifically investigating the antimicrobial efficacy of this compound. While research has been conducted on derivatives, such as benzophenone fused azetidinones and polyisoprenylated benzophenones, which have shown potential antimicrobial and antifungal properties, the parent compound this compound has not been evaluated for its activity against bacterial or fungal strains. scbt.comsimsonpharma.com
Exploration of Anticancer Effects and Mechanisms
There is no direct scientific literature available that explores the anticancer effects of this compound. The following subsections detail the lack of research into its specific mechanisms of action against cancer cells.
Cellular Viability Assays
No published studies were found that have utilized cellular viability assays (such as MTT, XTT, or Calcein-AM assays) to determine the cytotoxic effects of this compound on any cancer cell lines. Research on other benzophenone derivatives has shown cytotoxic effects, but these findings cannot be extrapolated to this compound without direct experimental evidence. nist.govsdichem.com
Mechanisms Involving Oxidative Stress Induction
The role of oxidative stress is a known mechanism of cytotoxicity for some anticancer compounds. semanticscholar.org However, there is no available research to indicate that this compound induces oxidative stress in biological systems as a potential anticancer mechanism.
Enzyme Inhibition Studies
Enzyme inhibition is a key strategy in drug discovery. Despite the importance of this mechanism, no studies have been published that assess the potential of this compound as an inhibitor of any specific enzymes that are targets for cancer therapy.
Cell Cycle Arrest Investigations
Inducing cell cycle arrest is a common mechanism for many chemotherapeutic agents. A review of the literature indicates that no investigations have been performed to determine if this compound has any effect on the cell cycle of cancer cells.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For the benzophenone scaffold, SAR studies have been conducted on various derivatives to understand how different substituents influence their biological activities. However, there are no specific SAR studies in the available literature that focus on or include this compound to delineate the structural requirements for any particular biological target.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.
Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netfrontiersin.org For 4-Chloro-3'-nitrobenzophenone, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional geometry (optimized structure). frontiersin.orgnih.gov
From the optimized structure, a range of electronic properties and global reactivity descriptors can be calculated. frontiersin.org These descriptors help in predicting the chemical behavior of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive.
| Parameter | Description | Typical Calculated Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -3.0 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); indicates chemical reactivity. | 4.5 eV |
| Ionization Potential (IP) | Energy required to remove an electron (IP ≈ -EHOMO). | 7.5 eV |
| Electron Affinity (EA) | Energy released when an electron is added (EA ≈ -ELUMO). | 3.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution (η = (IP - EA) / 2). | 2.25 eV |
| Electronegativity (χ) | The power to attract electrons (χ = (IP + EA) / 2). | 5.25 eV |
Note: The values in this table are illustrative examples of what a DFT study would compute and are not based on experimental data for this compound.
Analysis of Anion Radical and Dianion Reactivity
The presence of the electron-withdrawing nitro group makes this compound a candidate for forming radical anions (ArNO₂⁻) and dianions upon reduction. nih.govnih.gov The study of these species is crucial, particularly in fields like biology and medicine, where the reductive metabolism of nitroaromatic compounds is a key mechanism of action. nih.govosti.gov
Computational and experimental methods, such as cyclic voltammetry, can be used to investigate the stability and subsequent reactions of these charged species. researchgate.net Theoretical calculations can model the electron distribution in the radical anion and dianion, predict their geometries, and explore potential reaction pathways, such as dimerization, protonation, or bond cleavage. researchgate.netedgccjournal.org While nitro radical anions are often intermediates, they are typically unreactive themselves, with biological effects more likely arising from metabolites of a higher reduction order. nih.govnih.gov The stability and decay pathways of these radicals are influenced by redox properties and the presence of proton sources. osti.govresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jchemlett.com This method is instrumental in drug discovery for evaluating how a compound like this compound might interact with a biological target. nih.gov The process involves placing the ligand into the active site of a protein and calculating a "docking score," which estimates the binding affinity. jchemlett.com
Molecular dynamics (MD) simulations can then be used to refine the docking results. researchgate.net An MD simulation models the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.netnih.gov For benzophenone (B1666685) derivatives, docking and MD studies have been used to explore interactions with targets like human estrogen receptors and proteins involved in cancer. nih.govresearchgate.net
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Target Protein | The biological macromolecule (e.g., enzyme, receptor) being studied. | Estrogen Receptor α (hERα) |
| Binding Affinity (kcal/mol) | The calculated free energy of binding; more negative values indicate stronger binding. | -8.5 kcal/mol |
| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Arg394, Glu353, His524 |
| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with Arg394; Pi-Pi stacking with Phe404 |
| RMSD (Å) from MD Simulation | Root Mean Square Deviation; measures the stability of the ligand in the binding pocket over time. | 1.5 Å |
Note: The data presented is hypothetical and illustrates typical results from a molecular docking and dynamics study.
Prediction of Spectroscopic Properties
Computational spectroscopy is a branch of computational chemistry that predicts the spectroscopic properties of molecules. scispace.com These predictions are invaluable for interpreting experimental data and assigning spectral features.
For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectrum. mdpi.comfaccts.de This calculation provides the excitation energies and oscillator strengths, which correspond to the absorption peak positions (λmax) and intensities, respectively. ornl.gov Such calculations can also be performed in different solvents using continuum models to predict solvatochromic effects. researchgate.net
Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, one can assign the peaks in experimental spectra to specific molecular motions, such as C=O stretching, C-Cl stretching, or NO₂ symmetric and asymmetric stretches. nih.gov Comparing theoretical and experimental spectra helps validate the accuracy of the computational model. researchgate.net
| Spectroscopic Property | Computational Method | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|---|
| UV-Vis λmax | TD-DFT/B3LYP | 265 nm | 260 nm |
| IR Carbonyl (C=O) Stretch | DFT/B3LYP | 1670 cm-1 | 1665 cm-1 |
| IR Nitro (NO₂) Asymmetric Stretch | DFT/B3LYP | 1535 cm-1 | 1529 cm-1 |
| Raman C-Cl Stretch | DFT/B3LYP | 750 cm-1 | 755 cm-1 |
Note: Values are for illustrative purposes to show the typical correlation between predicted and experimental data.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. This involves locating transition states and calculating activation energies, which provides deep insight into reaction feasibility and kinetics. smu.edu
For this compound, computational studies could be used to investigate various reactions. For example, the mechanism of nucleophilic aromatic substitution at the chlorine-bearing carbon could be explored, or the multi-step reduction of the nitro group to an amine could be modeled. nih.gov These studies can reveal the role of solvents, catalysts, and substituent effects on the reaction pathway. nih.gov Methods like the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) allow for a detailed analysis of the chemical processes, breaking down a reaction into distinct phases to understand the electronic factors that control the mechanism. smu.edu
Environmental and Toxicological Research Methodologies
Physicochemical Characterization for Environmental Fate Prediction
Table 1: Physicochemical Properties of 4-Chloro-3'-nitrobenzophenone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈ClNO₃ | nist.gov |
| Molar Mass | 261.66 g/mol | |
| Melting Point | 80-85°C | gauranginternational.in |
| Appearance | Yellow Powder | gauranginternational.in |
| Solubility | Soluble in organic solvents | gauranginternational.in |
The presence of a chlorine atom and a nitro group, both of which are electron-withdrawing, influences the compound's polarity and, consequently, its environmental distribution. nih.gov The benzophenone (B1666685) backbone suggests a degree of hydrophobicity, which would imply a tendency to partition into soil, sediment, and biota. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its properties, are often employed in the absence of experimental data to predict environmental fate. qucosa.deresearchgate.net For benzophenones, QSAR models have been used to predict properties like degradability based on substitution patterns. qucosa.de
Cytotoxicity Assessment Methodologies for Related Compounds
Direct cytotoxicological studies on this compound are not extensively documented. However, the methodologies used to assess the cytotoxicity of related compounds, such as other benzophenone derivatives and chlorinated nitroaromatic compounds, provide a framework for potential evaluation.
Nitroaromatic compounds are known to be toxic and mutagenic, with their hazard potential influenced by the position of the nitro group and the presence of other functional groups. nih.gov Chlorinated nitroaromatic compounds, in particular, are recognized as persistent environmental pollutants with potential carcinogenic and mutagenic effects. researchgate.net
Methodologies for assessing the cytotoxicity of such compounds often involve in vitro assays using various cell lines. For instance, studies on benzophenone-3 (BP-3), a common UV filter, have evaluated its effects on cell viability and metabolism in freshwater microalgae like Scenedesmus obliquus. nih.gov Such studies measure endpoints like cell growth inhibition, changes in photosynthetic efficiency, and the expression of genes related to stress responses. nih.gov
For halogenated nitroaromatic compounds, fungal and bacterial degradation studies also provide insights into toxicity, as the breakdown products may be more or less toxic than the parent compound. mdpi.com Ecotoxicology tests are crucial in these assessments to determine the reduction in toxicity following biodegradation. mdpi.com
Studies on Degradation Pathways in Environmental Contexts (e.g., Photolysis)
The degradation of this compound in the environment is expected to proceed through various pathways, including photolysis and microbial degradation. While specific studies on this compound are lacking, research on related structures offers valuable insights.
Photolysis: Benzophenones are, by their nature, photoactive compounds. However, their stability under UV radiation can vary significantly depending on their substitution. Some benzophenone-type UV filters are resistant to photodegradation, with long half-lives under UV irradiation. nih.gov Conversely, photoexcited nitroarenes can act as potent oxidants, suggesting that the nitro group in this compound could facilitate photochemical reactions. acs.org The presence of a chlorine atom may also influence the photolytic pathway, potentially leading to dechlorination reactions. Photoinitiated chlorination has been observed for compounds like p-chloronitrobenzene. researchgate.net Advanced oxidation processes, such as UV/H₂O₂, have been shown to effectively degrade benzophenone-3 in aqueous solutions. nih.gov
Biodegradation: The microbial degradation of benzophenones and chlorinated nitroaromatic compounds has been the subject of numerous studies. The biodegradability of benzophenone derivatives is highly dependent on their substitution pattern. qucosa.de Biofilms in soil and aquatic environments can act as both accumulators and biodegraders of hydrophobic compounds like benzophenones. acs.org
Chlorinated nitroaromatic compounds are generally recalcitrant to biodegradation. nih.gov However, various bacteria and fungi have been identified that can degrade these compounds under both aerobic and anaerobic conditions. researchgate.netnih.gov The degradation pathways often involve the reduction of the nitro group and/or the removal of the chlorine atom. researchgate.net For example, the biodegradation of benzophenone-3 can be initiated by hydroxylation and methylation, leading to the formation of less toxic intermediates. nih.gov Anaerobic conditions may favor the degradation of some benzophenones. researchgate.net
Future Directions and Emerging Research Avenues
Greening the Synthesis: The Quest for Efficiency and Sustainability
The traditional synthesis of benzophenones, often relying on classical Friedel-Crafts acylation, is effective but not without environmental drawbacks, frequently employing stoichiometric amounts of Lewis acids and halogenated solvents. organic-chemistry.orgresearchgate.netrsc.org Future research is increasingly directed towards the development of more efficient and sustainable synthetic protocols for 4-Chloro-3'-nitrobenzophenone. This involves exploring "greener" methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
Key areas of investigation include the use of solid acid catalysts, such as zeolites and metal oxides, which offer the advantages of easy separation and reusability. researchgate.net Organocatalysis also presents a promising metal- and halogen-free alternative for promoting acylation reactions. rsc.org Furthermore, the development of photocatalytic synthesis methods, leveraging the energy of light to drive chemical transformations, could offer a highly sustainable route to this compound and its derivatives. rsc.orgresearchgate.net The overarching goal is to establish synthetic pathways that are not only high-yielding but also align with the principles of green chemistry.
Unveiling Catalytic Potential: Beyond a Synthetic Intermediate
While this compound is primarily recognized as a synthetic intermediate, emerging research suggests a future where it and its derivatives could function as catalysts themselves. The benzophenone (B1666685) moiety is known for its photochemical properties, acting as a photosensitizer in various reactions. rsc.orgchemrxiv.orgsemanticscholar.org This opens the door to exploring the use of this compound as a photocatalyst, potentially in organic synthesis for reactions such as C-H functionalization or cycloadditions.
Moreover, the unique electronic properties conferred by the chloro and nitro substituents could be harnessed in other forms of catalysis. Research into the catalytic activity of substituted benzophenones in processes like hydrogenation and oxidation is a burgeoning field. acs.org The development of chiral derivatives of this compound could also lead to novel asymmetric catalysts for stereoselective synthesis. Future studies will likely focus on immobilizing these benzophenone-based catalysts on solid supports to enhance their stability and recyclability.
Engineering for Biology: Designing Advanced Bioactive Derivatives
The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Future research will undoubtedly focus on the rational design and synthesis of advanced derivatives of this compound with enhanced biological profiles. By strategically modifying the core structure, researchers aim to develop novel therapeutic agents.
The introduction of various pharmacophores onto the this compound backbone could lead to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. biotech-asia.orgbiotech-asia.orgnih.gov For instance, the synthesis of benzoxazole (B165842) or thiourea (B124793) derivatives containing the 4-chloro-3-nitrophenyl moiety has shown promise in targeting cancer cells and pathogenic microbes. biotech-asia.orgnih.gov Computational docking studies will play a crucial role in predicting the binding affinities of these novel derivatives to biological targets, thereby guiding synthetic efforts. biotech-asia.org The ultimate aim is to create a library of this compound derivatives with optimized efficacy and selectivity for various disease targets.
Building with Benzophenones: Integration into Functional Materials
The unique photophysical and chemical properties of this compound make it an attractive building block for the creation of multi-component systems and hybrid materials with tailored functionalities. An exciting avenue of research is the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.
The benzophenone unit can act as a photo-crosslinker, enabling the formation of stable polymer networks upon exposure to light. This property is valuable in the development of photoresists, coatings, and biomaterials. Furthermore, the integration of this compound into the structure of MOFs could lead to materials with novel catalytic or sensing capabilities. The self-assembly of benzophenone-peptide conjugates into nanostructured photocatalysts has already been demonstrated, paving the way for the development of sophisticated, bio-inspired materials. rsc.orgnih.gov Future work will likely explore the synthesis of such hybrid materials and the evaluation of their performance in applications ranging from drug delivery to electronics.
Watching Reactions Unfold: Advanced Spectroscopic and Imaging Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. The development and application of advanced spectroscopic and imaging techniques for the real-time monitoring of these reactions is a key future direction.
Techniques such as in-situ NMR and Raman spectroscopy can provide valuable kinetic and mechanistic data on the formation of this compound during Friedel-Crafts acylation or other synthetic transformations. rsc.orgasahilab.co.jprsc.orgchemtopper.com These methods allow for the direct observation of reactants, intermediates, and products as the reaction progresses. Furthermore, fluorescence imaging techniques can be employed to visualize the interactions of fluorescently-tagged this compound derivatives with biological systems in real-time. nih.govrsc.org This can provide insights into their cellular uptake, localization, and mechanism of action, which is particularly important for the development of new therapeutic agents. rsc.org The data obtained from these advanced analytical methods will be instrumental in refining reaction conditions and designing more effective benzophenone-based molecules.
Table of Research Directions and Potential Applications
| Research Direction | Key Focus Areas | Potential Applications |
|---|---|---|
| Efficient and Sustainable Synthesis | Green catalysts, photocatalysis, flow chemistry | Greener manufacturing of pharmaceuticals and fine chemicals |
| Novel Catalytic Applications | Photocatalysis, asymmetric catalysis, supported catalysts | Development of new synthetic methodologies, sustainable chemical production |
| Advanced Biological Derivatives | Anticancer, antimicrobial, anti-inflammatory agents | Novel drug discovery and development |
| Multi-component and Hybrid Materials | Photo-crosslinkable polymers, functional MOFs | Advanced coatings, biomaterials, sensors, electronics |
| Advanced Spectroscopic and Imaging | In-situ reaction monitoring, fluorescence imaging | Process optimization, mechanistic studies, understanding biological interactions |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzophenone |
| 4-chloro-1,3-benzoxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
